![molecular formula C9H5Cl3F2N2O B3042546 N-(2,6-difluorophenyl)-N'-(1,2,2-trichlorovinyl)urea CAS No. 646989-44-8](/img/structure/B3042546.png)
N-(2,6-difluorophenyl)-N'-(1,2,2-trichlorovinyl)urea
Overview
Description
N-(2,6-difluorophenyl)-N'-(1,2,2-trichlorovinyl)urea, commonly known as DFTU, is a synthetic compound that has been extensively studied for its potential applications in the field of agriculture. DFTU is a herbicide that is used to control a wide range of weeds in various crops. It is a white crystalline solid that is soluble in organic solvents.
Scientific Research Applications
Crystal Structure and Molecular Conformation
- Crystal Structure Insights : The title compound exhibits a notable molecular conformation, with the 2,6-difluorophenyl ring displaying a significant twist from the urea plane. This conformation is stabilized by intramolecular N—H—O hydrogen bonds, contributing to the molecule's stability and reactivity (Yan et al., 2008).
Chemical Synthesis and Reactivity
- N-Chlorination Efficiency : The compound has been used as a chlorinating agent in a protocol for N-chlorination of various protected amino esters, amides, and peptides. Its efficiency in transformation under mild conditions with quantitative yields highlights its potential in chemical synthesis (Sathe et al., 2007).
- Inhibitory Properties in Chitin Synthesis : The crystal structure of a related compound, 1-(3,5-dichloro-2,4-difluorophenyl)-3-(2,6-difluorobenzoyl) urea, identifies it as an inhibitor of chitin synthesis, which could indicate similar properties for the target compound (Zhong et al., 1998).
Potential in Agricultural and Biochemical Applications
- Fungicidal Activities : The compound N-(2,6-difluorobenzoyl)-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea, structurally related to the target molecule, has shown excellent fungicidal activities against several pathogens, suggesting a potential application in agriculture (Song et al., 2008).
- Herbicidal Properties : Studies on N-cyclopropyl-N′-(2-fluorophenyl) urea, an analog, have indicated its use as a selective herbicide, with the compound's in vitro activity correlating with whole-plant phytotoxicity following application (Gardner et al., 1985).
properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-(1,2,2-trichloroethenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl3F2N2O/c10-7(11)8(12)16-9(17)15-6-4(13)2-1-3-5(6)14/h1-3H,(H2,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHQKAJNBYWPHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NC(=C(Cl)Cl)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl3F2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-difluorophenyl)-N'-(1,2,2-trichlorovinyl)urea |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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